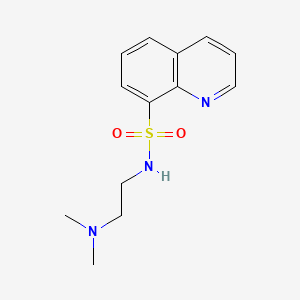
5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine is an organic compound with the chemical formula C8H5BrClN5. It is a derivative of pyrazine and pyrimidine, featuring bromine and chlorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors, such as 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine.
Coupling with Pyrazine: The final step involves coupling the pyrimidine derivative with a pyrazine derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .
Scientific Research Applications
5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-2-chloropyrimidine: This compound shares a similar pyrimidine structure with bromine and chlorine substituents.
5-Bromo-2-chloropyrimidin-4-amine: Another closely related compound with similar substituents on the pyrimidine ring.
Uniqueness
5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine is unique due to its combined pyrazine and pyrimidine structures, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H5BrClN5 |
|---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
5-bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C8H5BrClN5/c9-5-3-13-7(11)6(15-5)4-1-2-12-8(10)14-4/h1-3H,(H2,11,13) |
InChI Key |
NKCAUKJKWAYXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=NC(=CN=C2N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


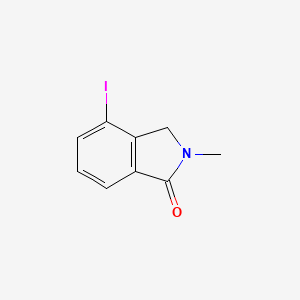


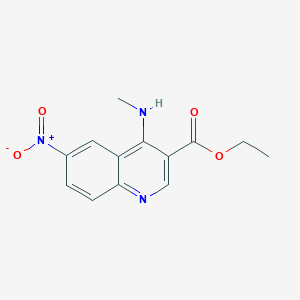
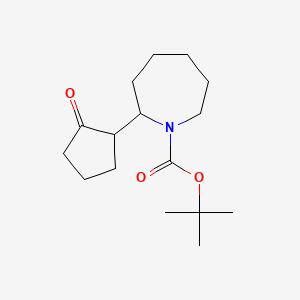
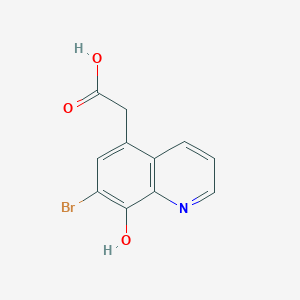



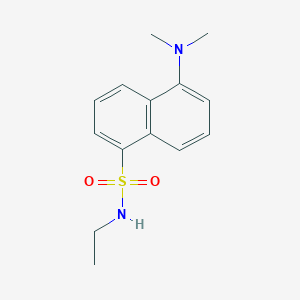
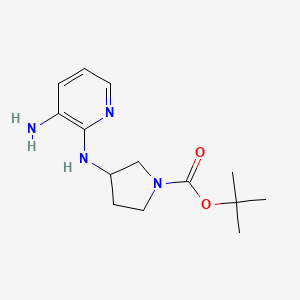
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
